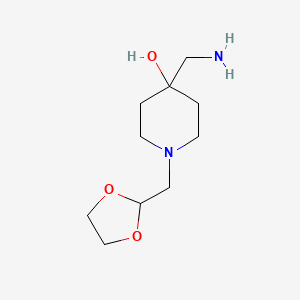
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol typically involves multi-step organic reactions. One common method involves the reaction of piperidine with formaldehyde and a suitable amine to introduce the aminomethyl group. The 1,3-dioxolane ring can be introduced through a subsequent reaction with ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and catalysts to facilitate the reactions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the dioxolane ring may enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidine: Similar structure but lacks the hydroxyl group.
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidone: Contains a ketone group instead of a hydroxyl group.
4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinecarboxylic acid: Features a carboxylic acid group.
Uniqueness
The presence of both the aminomethyl and dioxolane groups in 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol makes it unique compared to similar compounds
Propiedades
Número CAS |
278805-33-7 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O3/c11-8-10(13)1-3-12(4-2-10)7-9-14-5-6-15-9/h9,13H,1-8,11H2 |
Clave InChI |
CLZQNNVZKPINPC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(CN)O)CC2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















